B1575867 So-D2

So-D2

Cat. No.: B1575867
Attention: For research use only. Not for human or veterinary use.
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Description

So-D2 is a plant-derived defensin isolated from spinach (Spinacia oleracea) leaves. It belongs to the γ-core motif peptide family, characterized by a conserved cysteine-stabilized αβ (CSαβ) structure that confers antimicrobial activity . This compound exhibits broad-spectrum efficacy against both plant pathogens (e.g., Clavibacter michiganensis, Ralstonia solanacearum) and human pathogens (e.g., Pseudomonas aeruginosa, Candida albicans). Notably, it inhibits biofilm formation in multidrug-resistant bacteria like Escherichia coli and Klebsiella pneumoniae .

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

GIFSSRKCKTPSKTFKGICTRDSNCDTSCRYEGYPAGDCKGIRRRCMCSKPC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds share structural or functional similarities with So-D2:

Atr-DEF2(G39-C54)

  • Source : Derived from Arabidopsis thaliana defensins.
  • Activity : Targets bacterial outer membrane (OM) integrity and iron homeostasis in pathogens .
  • Comparison with this compound: Atr-DEF2 lacks direct antifungal activity, whereas this compound inhibits both bacteria and fungi. Both disrupt membrane integrity, but Atr-DEF2 uniquely affects iron-regulated pathways in pathogens. Limited evidence of biofilm inhibition compared to this compound .

BcDef1 (Brugmansia x candida Defensin 1)

  • Source : Cloned from Brugmansia x candida (angel’s trumpet).
  • Activity : Effective against Gram-positive bacteria (e.g., Staphylococcus epidermidis) and Gram-negative bacteria (e.g., E. coli).
  • Comparison with this compound :
    • BcDef1 shows higher specificity for S. epidermidis, while this compound has broader activity.
    • Both induce membrane depolarization, but BcDef1 also damages cell walls via peptidoglycan hydrolysis.
    • BcDef1’s toxicity profile is uncharacterized in mammalian cells, unlike this compound’s confirmed safety .

Tomato SolyC07g007760

  • Source : Synthetic γ-core peptide modeled after tomato defensins.
  • Activity: Inhibits Salmonella enterica, Helicobacter pylori, and Listeria monocytogenes but shows minimal activity against probiotics like Lactobacillus plantarum .
  • Comparison with this compound: SolyC has narrower specificity, sparing beneficial microbes, whereas this compound broadly targets pathogens. Both peptides share γ-core motifs, but SolyC requires higher concentrations for Gram-positive bacteria. No reported biofilm inhibition in SolyC, unlike this compound .

Data Tables

Table 1: Comparative Overview of Antimicrobial Activity

Compound Source Key Pathogens Targeted Biofilm Inhibition Mammalian Cell Safety
This compound Spinach leaves P. aeruginosa, C. albicans, R. solanacearum Yes Non-toxic
Atr-DEF2 Arabidopsis thaliana E. coli, iron-dependent pathogens No Not reported
BcDef1 Brugmansia x candida S. epidermidis, E. coli No Not tested
SolyC Synthetic (tomato) S. enterica, H. pylori No Not reported

Data synthesized from multiple studies .

Table 2: Mechanism of Action Comparison

Compound Primary Mechanism Secondary Effects
This compound Membrane depolarization, increased permeability Biofilm disruption, iron chelation
Atr-DEF2 OM destabilization, iron homeostasis disruption Reduces pathogen virulence
BcDef1 Peptidoglycan hydrolysis, membrane disruption Cell wall lysis
SolyC Membrane permeabilization Selective antimicrobial activity

Key Research Findings

Dual Activity of this compound : Unlike Atr-DEF2 or BcDef1, this compound bridges agricultural and medical applications by targeting both plant and human pathogens .

Biofilm Inhibition : this compound’s ability to disrupt biofilms in drug-resistant strains (e.g., E. coli ATCC 25922) is unmatched by similar defensins .

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